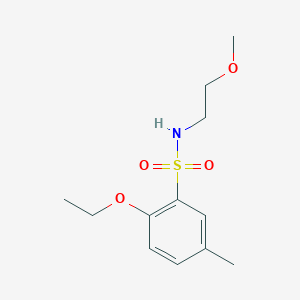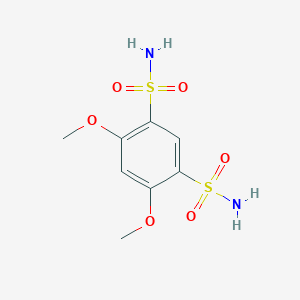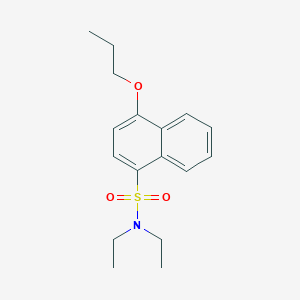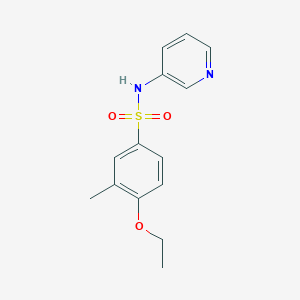
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as MPTP, is a sulfonamide compound that has been of interest to researchers due to its potential use in scientific research. MPTP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been studied extensively.
Mecanismo De Acción
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide binds to the active site of carbonic anhydrase and metalloproteinases, inhibiting their activity. This inhibition can lead to a decrease in the production of certain enzymes and a subsequent decrease in the activity of certain cellular processes.
Biochemical and Physiological Effects:
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis, and inhibition of angiogenesis. 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has advantages and limitations when used in lab experiments. Advantages include its ability to selectively bind to certain proteins and its potential use as a tool for identifying potential drug targets. Limitations include its potential toxicity and limited solubility in water.
Direcciones Futuras
For 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide research include the development of more efficient synthesis methods, the identification of new protein targets, and the development of 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide-based drugs for the treatment of various diseases. 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide research also has potential applications in the fields of biotechnology and nanotechnology.
Métodos De Síntesis
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to obtain 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been used in scientific research as a ligand for various proteins, including carbonic anhydrase and metalloproteinases. 4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been used as a probe for studying protein-ligand interactions and as a tool for identifying potential drug targets.
Propiedades
Fórmula molecular |
C16H20N2O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-methoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-11-8-15(12(2)13(3)16(11)21-4)22(19,20)18-10-14-6-5-7-17-9-14/h5-9,18H,10H2,1-4H3 |
Clave InChI |
OWCXLHGLWHJAQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
SMILES canónico |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)

![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
